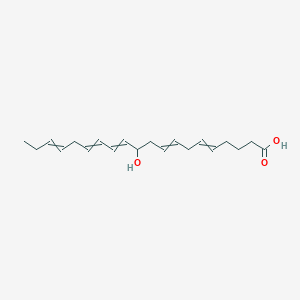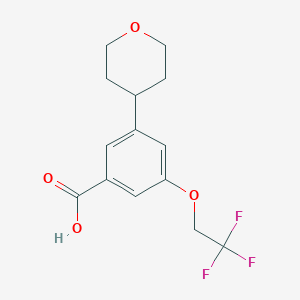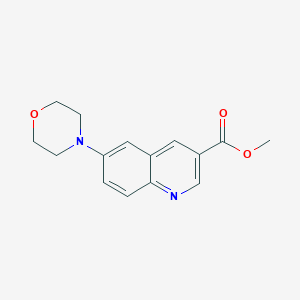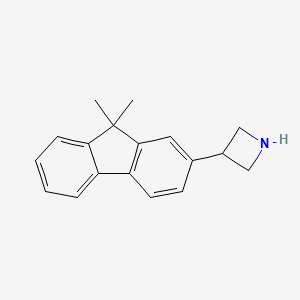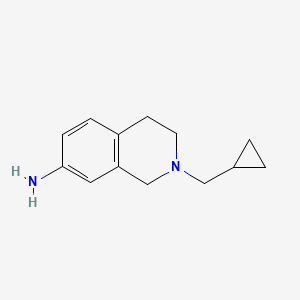
2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .
Métodos De Preparación
The synthesis of 2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine typically involves the construction of the tetrahydroisoquinoline core followed by the introduction of the cyclopropylmethyl group. Common synthetic routes include:
Pictet-Spengler Reaction: This method involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core.
Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine derivative with a dehydrating agent to form the isoquinoline, which is then reduced to the tetrahydroisoquinoline.
Industrial Production: Industrial methods often employ catalytic hydrogenation and other large-scale reactions to produce the compound efficiently.
Análisis De Reacciones Químicas
2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products: These reactions can yield a variety of products, including substituted tetrahydroisoquinolines, ketones, and carboxylic acids.
Aplicaciones Científicas De Investigación
2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Research explores its potential as a therapeutic agent for treating neurodegenerative diseases and infections.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Comparación Con Compuestos Similares
2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine can be compared with other tetrahydroisoquinoline derivatives:
Similar Compounds: Examples include 1,2,3,4-tetrahydroisoquinoline, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, and 1-benzyl-1,2,3,4-tetrahydroisoquinoline.
Propiedades
Fórmula molecular |
C13H18N2 |
|---|---|
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-3,4-dihydro-1H-isoquinolin-7-amine |
InChI |
InChI=1S/C13H18N2/c14-13-4-3-11-5-6-15(8-10-1-2-10)9-12(11)7-13/h3-4,7,10H,1-2,5-6,8-9,14H2 |
Clave InChI |
AYEXEAJEHUGSLM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2CCC3=C(C2)C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)

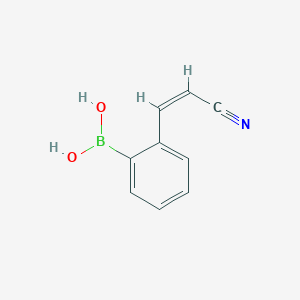
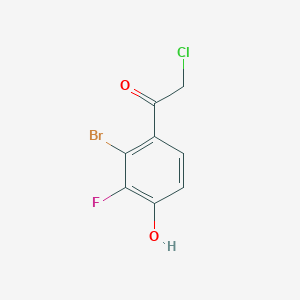

![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
